molecular formula C8H8F2OS B14031443 (3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane

(3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14031443
M. Wt: 190.21 g/mol
InChI Key: IAXBDTSNTAFGJB-UHFFFAOYSA-N
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Description

(3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this process are generally mild and can be tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of (3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions and efficient purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Difluoro-2-methoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine atoms and methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H8F2OS

Molecular Weight

190.21 g/mol

IUPAC Name

1,4-difluoro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8F2OS/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3

InChI Key

IAXBDTSNTAFGJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1SC)F)F

Origin of Product

United States

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